molecular formula C11H10ClNO B1587529 3-(chloromethyl)-1-methylquinolin-2(1H)-one CAS No. 879566-77-5

3-(chloromethyl)-1-methylquinolin-2(1H)-one

Cat. No. B1587529
M. Wt: 207.65 g/mol
InChI Key: RRBZYQKQFDGOIY-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an ester, an amine, etc.).



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other compounds. It includes studying the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like acidity, basicity, reactivity, etc.


Scientific Research Applications

Synthesis of Quinoline Derivatives

3-(Chloromethyl)-1-methylquinolin-2(1H)-one serves as a precursor for the synthesis of various quinoline derivatives, including 2-quinazolinonyl imidazolidinones. These compounds are obtained through cyclisation processes and exhibit potential in medicinal chemistry for developing new therapeutic agents. The study by Reddy et al. (2003) details the conversion of 2-chloromethyl-3-methylquinazolin-4(3H)-one to azides, which then undergo cyclisation to yield 2-quinazolinonyl imidazolidinones, demonstrating the chemical versatility and reactivity of chloromethyl quinoline derivatives in synthesizing complex molecules (Reddy, Reddy, & Vasantha, 2003).

Spectroscopic and Structural Investigation

The structural and spectroscopic properties of quinoline derivatives, including 2-chloro-3-methylquinoline, have been extensively studied using various techniques such as UV–Vis, NMR, and vibrational spectral techniques. Kose, Atac, and Bardak (2018) conducted a comprehensive study combining experimental and theoretical methods to evaluate the structural and spectroscopic characteristics of 2-chloro-3-methylquinoline. Their research highlights the importance of quinoline derivatives in understanding the molecular and electronic structure, contributing to the development of pharmaceutical agents through in silico analysis (Kose, Atac, & Bardak, 2018).

Antimicrobial and Antifungal Activities

Quinoline derivatives synthesized from 3-(chloromethyl)-1-methylquinolin-2(1H)-one exhibit antimicrobial and antifungal properties. Surikova, Mikhaylovskiy, and Odegova (2014) explored the antimicrobial and antifungal activities of various quinoline derivatives, demonstrating their potential as therapeutic agents against microbial and fungal pathogens. The study reveals the synthesis of compounds with weak to moderate activities against bacteria such as Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans, indicating the potential of chloromethyl quinoline derivatives in developing new antimicrobial and antifungal agents (Surikova, Mikhaylovskiy, & Odegova, 2014).

Catalysis in Organic Synthesis

The compound has also been used in catalysis for organic synthesis. Kefayati, Asghari, and Khanjanian (2012) reported the use of Bronsted acidic ionic liquid in the presence of chlorotrimethylsilane for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. This research underlines the role of chloromethyl quinoline derivatives in facilitating efficient and reusable catalytic systems for producing significant chemical compounds (Kefayati, Asghari, & Khanjanian, 2012).

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it.


Future Directions

This involves predicting or suggesting further studies that can be done with the compound. This could include suggesting modifications to the compound to improve its properties, suggesting new reactions that it could undergo, or new applications for the compound.


Please note that the availability of this information depends on how much research has been done on the compound. For less-studied compounds, some of this information might not be available. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies.


properties

IUPAC Name

3-(chloromethyl)-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBZYQKQFDGOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406783
Record name 3-(chloromethyl)-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-1-methylquinolin-2(1H)-one

CAS RN

879566-77-5
Record name 3-(chloromethyl)-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-1-methyl-1,2-dihydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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